3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide
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Overview
Description
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide is a complex organic compound that belongs to the class of benzoisothiazole derivatives This compound is characterized by its unique structure, which includes a benzoisothiazole ring fused with a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide typically involves the reaction of benzo[d]isothiazole derivatives with phenylpropanamide under specific conditions. The process often requires the use of reagents such as sodium hydride, dimethylformamide (DMF), and other catalysts to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials into the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with varying functional groups.
Scientific Research Applications
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide: This compound shares a similar benzoisothiazole core but differs in its substituents and overall structure.
2-(3-Hydroxybenzyl)benzo[d]isothiazol-3(2H)-one: Another related compound with a benzoisothiazole core, but with different functional groups.
Uniqueness
3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-phenylpropanamide is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H14N2O4S |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
N-phenyl-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C16H14N2O4S/c19-15(17-12-6-2-1-3-7-12)10-11-18-16(20)13-8-4-5-9-14(13)23(18,21)22/h1-9H,10-11H2,(H,17,19) |
InChI Key |
DVEMUDVAGCDSHX-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Origin of Product |
United States |
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